Succinate de desvenlafaxine

Vue d'ensemble

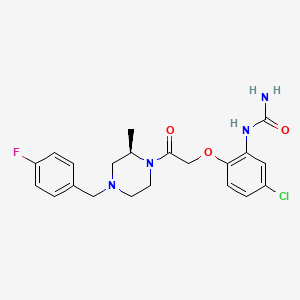

Description

Desvenlafaxine succinate is a medication primarily used to treat major depressive disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is the active metabolite of venlafaxine . Desvenlafaxine succinate is known for its ability to regulate mood by increasing the levels of serotonin and norepinephrine in the brain .

Applications De Recherche Scientifique

Desvenlafaxine succinate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Desvenlafaxine Succinate, an antidepressant agent, primarily targets serotonin and norepinephrine neurotransmitters in the brain . These neurotransmitters play a crucial role in regulating mood and mental well-being .

Mode of Action

Desvenlafaxine Succinate operates as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, preventing these neurotransmitters from being absorbed back into the nerve cells that released them . This results in increased levels of serotonin and norepinephrine in the brain, leading to improved mood and overall mental well-being .

Biochemical Pathways

It is known that the drug works by modulating the balance of monoamines, specifically serotonin and norepinephrine, in the brain . This modulation is thought to alleviate symptoms of major depressive disorder (MDD), a condition often associated with imbalances or deficiencies of these monoamines .

Pharmacokinetics

The pharmacokinetics of Desvenlafaxine Succinate are linear and dose-proportional in a dose range of 50 to 600 mg per day . The absolute oral bioavailability of the drug after oral administration is about 80% . The steady-state volume of distribution of Desvenlafaxine is 3.4 L/kg . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . Approximately 45% of Desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration .

Result of Action

The molecular and cellular effects of Desvenlafaxine Succinate’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This potentiation is achieved through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the brain . This increase is associated with improved mood and overall mental well-being .

Action Environment

The action, efficacy, and stability of Desvenlafaxine Succinate can be influenced by various environmental factors. Additionally, the drug’s action may be influenced by the patient’s metabolic phenotype, as the pharmacokinetics of Desvenlafaxine were found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desvenlafaxine succinate involves several steps, including benzylation, halogenation, aminolysis, reduction, hydroxy halogenation, condensation, and debenzylation . The final product is obtained by reacting the intermediate with succinic acid and water .

Industrial Production Methods: In industrial settings, desvenlafaxine succinate is produced through a series of controlled reactions. The process includes preparing materials, mixing, granulating, tableting, and packaging . This method ensures high yield, good product purity, and suitability for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Desvenlafaxine succinate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Utilizes reducing agents to convert the compound into its reduced form.

Substitution: Involves the replacement of one functional group with another under specific conditions.

Major Products Formed: The primary metabolic pathways for desvenlafaxine succinate include glucuronidation, oxidation, and N-demethylation . The major products formed are desvenlafaxine-O-glucuronide and other metabolites .

Comparaison Avec Des Composés Similaires

Venlafaxine: The parent compound of desvenlafaxine, also an SNRI.

Vortioxetine: Another antidepressant that affects serotonin receptors.

Cariprazine: An atypical antipsychotic used for treating schizophrenia and bipolar disorder.

Comparison: Desvenlafaxine succinate is unique in its metabolic profile, as it is less likely to cause drug-drug interactions compared to venlafaxine . It has a simpler metabolic pathway, primarily involving glucuronidation rather than CYP2D6 metabolism . This makes desvenlafaxine succinate a preferable option for patients who are on multiple medications.

Propriétés

IUPAC Name |

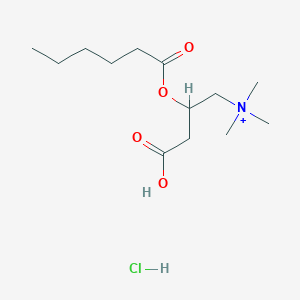

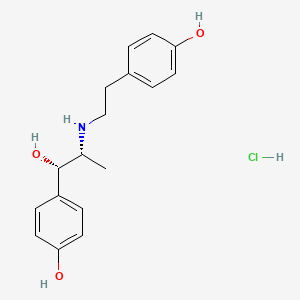

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUUBRMVQCKYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044359 | |

| Record name | O-Desmethylvenlafaxine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448904-47-0 | |

| Record name | Desvenlafaxine succinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylvenlafaxine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)